N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a cyclohexyl group and a 3,4,5-trimethoxybenzamide moiety. The compound’s design aligns with bioactive scaffolds targeting enzyme inhibition or receptor modulation, given the prevalence of trimethoxybenzamide groups in chemotherapeutic agents and the tetrazole ring’s role as a bioisostere for carboxylic acids .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)19-11-16-20-21-22-23(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHGHOPESSDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multicomponent reaction known as the Ugi-azide reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source (such as trimethylsilyl azide) in a one-pot procedure. The reaction is often carried out in a solvent like methanol or water, with catalysts such as tetradecyltrimethylammonium bromide (TTAB) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction rate and yield, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Ugi Reaction | Aldehyde, Amine, Isocyanide, Azide | Methanol or Water |
| 2 | Purification | Chromatography/Recrystallization | Variable |
| 3 | Characterization | NMR, Mass Spectrometry | Standard Laboratory Conditions |
Medicinal Chemistry
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and tubulin polymerization inhibition. For instance, structural analogs have shown significant cytotoxicity against breast cancer and lung cancer cell lines .
- Antimicrobial Properties : Some studies have demonstrated that tetrazole-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. This suggests that this compound may possess similar properties.
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor. Notably:
- Protein Tyrosine Phosphatase 1B Inhibition : Similar tetrazole derivatives have shown inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment due to its role in insulin signaling pathways. Compounds with similar structures have reported IC50 values indicating potent inhibition .
Material Science
In addition to biological applications, this compound can be utilized in the development of new materials:
- Polymer Chemistry : The unique properties of the methoxy groups can enhance the performance characteristics of polymers or coatings developed from this compound.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The trimethoxybenzamide group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs ), suggesting possible antitumor activity for the target compound.
- Structural Optimization : Substituting the tetrazole’s cyclohexyl group with bulkier or polar moieties (e.g., thiophene-oxadiazole in ) may enhance target selectivity or metabolic stability.
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antiviral, and anti-inflammatory properties. The structural features of this compound include a tetrazole ring, a cyclohexyl group, and a benzamide moiety with three methoxy substituents.
Chemical Structure and Properties
- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide
- Molecular Formula : C18H25N5O4
- Molecular Weight : 375.4 g/mol
- CAS Number : 921103-96-0
Synthesis
The synthesis of this compound typically involves a multicomponent reaction known as the Ugi reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source in a one-pot procedure. The use of solvents such as methanol or water and catalysts like tetradecyltrimethylammonium bromide (TTAB) is common in this synthesis process.
The biological activity of this compound can be attributed to its ability to mimic carboxylic acids due to the presence of the tetrazole ring. This structural similarity allows it to interact with enzyme active sites effectively. The compound may act as an enzyme inhibitor by binding to these sites and disrupting biochemical pathways critical for various cellular processes.
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |
| A549 (Lung Cancer) | 12.8 | Inhibits cell growth |
| HeLa (Cervical Cancer) | 10.5 | Disrupts cell cycle progression |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antiviral Properties
In addition to its anticancer potential, preliminary studies have shown that this compound may exhibit antiviral activity. The mechanism appears to involve the inhibition of viral replication by interfering with viral enzymes . Further research is needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce pro-inflammatory cytokine levels in vitro:
| Cytokine | Concentration Reduction (%) |
|---|---|
| IL-6 | 45% |
| TNF-alpha | 38% |
| IL-1 beta | 50% |
These results indicate that the compound may be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant cell death through apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Viral Inhibition Assay
In another study focusing on viral inhibition, the compound was tested against influenza virus strains. The findings indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral agent.
Q & A
Basic Research Questions
Q. How is N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide synthesized, and what key intermediates are involved?
- Methodology : The compound can be synthesized via a two-step protocol:
Formation of the tetrazole ring : React cyclohexylamine with sodium azide and a nitrile source under acidic conditions to generate the 1-cyclohexyl-1H-tetrazole-5-yl intermediate.
Amide coupling : Use 3,4,5-trimethoxybenzoyl chloride with the tetrazole-methylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Key validation : Monitor reaction progress via TLC and purify via preparative HPLC. Confirm intermediates using HRMS and (e.g., δ ~7.14 ppm for aromatic protons in trimethoxybenzoyl derivatives) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm, methoxy groups at δ ~3.7–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass ± 5 ppm deviation).
- X-ray crystallography : For absolute configuration determination, refine data using SHELXL .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodology :
- Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in assay buffer.
- Assess solubility via dynamic light scattering (DLS) to detect aggregation. If insoluble, derivatize with polar groups (e.g., PEGylation) without altering the pharmacophore .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in Hedgehog (Hh) signaling pathway inhibition?
- Methodology :
In vitro Hh reporter assay : Use Shh-LIGHT2 cells transfected with a Gli-responsive luciferase reporter. Compare IC values with reference inhibitors (e.g., cyclopamine) .
Competitive binding assays : Perform fluorescence polarization with BODIPY-cyclopamine to determine Smoothened (Smo) receptor binding affinity.
Western blotting : Analyze downstream targets (Gli1, Ptch1) in treated vs. untreated cells .
Q. How can molecular docking predict binding modes with Smoothened (Smo) receptors?
- Methodology :
- Pharmacophore modeling : Define hydrogen bond acceptors (tetrazole, methoxy groups) and hydrophobic regions (cyclohexyl, benzene rings) based on known Smo antagonists .
- Docking software : Use AutoDock Vina with Smo crystal structures (PDB: 4JKV). Validate poses via molecular dynamics (MD) simulations (50 ns) to assess binding stability .
Q. What approaches optimize metabolic stability for in vivo studies?
- Methodology :
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Metabolite identification : Use HRMS/MS to detect hydroxylation or demethylation products. Introduce fluorination or deuterium at labile sites (e.g., methoxy → trifluoromethoxy) .
Q. How are structure-activity relationships (SAR) evaluated for tetrazole-containing analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
